molecular formula C21H20ClFN4O3S2 B3412003 4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 922045-92-9

4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B3412003
CAS No.: 922045-92-9
M. Wt: 495 g/mol
InChI Key: HBRBOAMUQRYIEB-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thiazole derivatives, such as:

Uniqueness

The presence of both the thiazole and piperazine rings, along with the sulfonamide group, makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3S2/c22-15-5-7-17(8-6-15)32(29,30)25-21-24-16(14-31-21)13-20(28)27-11-9-26(10-12-27)19-4-2-1-3-18(19)23/h1-8,14H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRBOAMUQRYIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzene-1-sulfonamide

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